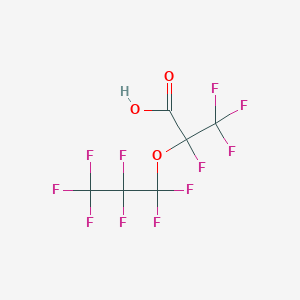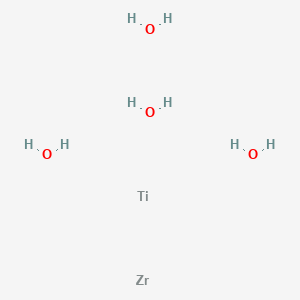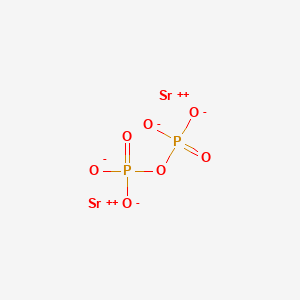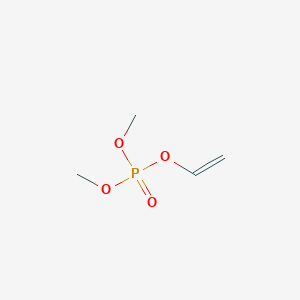
2,3,3,3-四氟-2-(七氟丙氧基)丙酸
科学研究应用
六氟丙烯氧化物二聚酸在科学研究中具有广泛的应用:
生化分析
Biochemical Properties
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain hydrolases, which are enzymes that catalyze the hydrolysis of chemical bonds . The compound’s strong electronegativity, due to the presence of multiple fluorine atoms, allows it to form stable complexes with proteins, potentially altering their conformation and function .
Cellular Effects
The effects of 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid on cellular processes are profound. It has been observed to disrupt cell signaling pathways, particularly those involving calcium ions, which are critical for various cellular functions . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. Studies have shown that exposure to 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid can lead to altered expression of genes involved in metabolism and stress responses .
Molecular Mechanism
At the molecular level, 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating them depending on the context . This binding often involves hydrogen bonding and van der Waals interactions, facilitated by the compound’s fluorine atoms. Additionally, it can induce changes in gene expression by interacting with DNA-binding proteins and altering chromatin structure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid have been shown to vary over time. The compound is relatively stable, with minimal degradation observed under standard laboratory conditions . Prolonged exposure can lead to cumulative effects on cellular function, including persistent changes in gene expression and metabolic activity . Long-term studies have indicated that the compound can cause chronic toxicity in certain cell types, highlighting the need for careful monitoring in experimental setups .
Dosage Effects in Animal Models
The effects of 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid in animal models are dose-dependent. At low doses, the compound may cause subtle changes in enzyme activity and gene expression without overt toxicity . Higher doses have been associated with significant adverse effects, including liver toxicity, endocrine disruption, and immune system impairment . Threshold effects have been observed, where a certain dosage level triggers a marked increase in toxic responses, underscoring the importance of dose optimization in research and industrial applications .
Metabolic Pathways
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which introduce hydroxyl groups into the molecule, facilitating its excretion . The compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the citric acid cycle, leading to altered levels of metabolites . These interactions highlight the compound’s potential to disrupt normal metabolic processes and contribute to its toxicity .
Transport and Distribution
Within cells and tissues, 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid is transported and distributed through various mechanisms. It can bind to plasma proteins, facilitating its transport in the bloodstream . Additionally, the compound can interact with membrane transporters, influencing its uptake and efflux from cells . These interactions determine its localization and accumulation in specific tissues, which can impact its overall biological effects .
Subcellular Localization
The subcellular localization of 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid is critical for its activity. The compound has been found to accumulate in the endoplasmic reticulum and mitochondria, where it can exert its effects on protein folding and energy metabolism . Targeting signals and post-translational modifications may direct the compound to these specific compartments, influencing its function and toxicity . Understanding these localization patterns is essential for elucidating the compound’s mechanism of action and potential health risks .
准备方法
化学反应分析
六氟丙烯氧化物二聚酸会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成全氟羧酸。
还原: 还原反应可以将该化合物转化为不同的氟化中间体。
作用机制
六氟丙烯氧化物二聚酸的作用机制包括其作为聚合助剂的作用。 它降低了聚合过程中的表面张力,使聚合物颗粒长得更大 . 当它与水接触时,它会释放铵基团变成六氟丙烯氧化物二聚酸,这是一种强酸,并去质子化为其共轭碱 . 该化合物会影响各种分子靶点和途径,包括与心血管和视觉系统相关的途径 .
相似化合物的比较
六氟丙烯氧化物二聚酸与其他类似化合物相比,例如:
全氟辛酸(PFOA): 六氟丙烯氧化物二聚酸是 PFOA 的短链替代品,由于其毒性和致癌特性,PFOA 已被淘汰.
4,8-二氧杂-3H-全氟壬酸(DONA): 另一种用作聚合物加工助剂的短链 PFAS.
62 氯化聚氟醚磺酸(62 Cl-PFESA): 与六氟丙烯氧化物二聚酸在类似应用中使用.
属性
IUPAC Name |
2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF11O3/c7-2(1(18)19,4(10,11)12)20-6(16,17)3(8,9)5(13,14)15/h(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEBNABAWMZWIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F7OCF(CF3)COOH, C6HF11O3 | |
| Record name | Hexafluoropropylene oxide dimer acid | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70880215 | |
| Record name | Perfluoro-2-methyl-3-oxahexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70880215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Propanoic acid, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Vapor Pressure |
-1.49 ± 0.01 [log Psd at 298.15 K (Pa)] | |
| Record name | GenX | |
| Source | Suuberg Lab, School of Engineering, Brown University | |
| URL | https://doi.org/10.1021/acs.jced.9b00922 | |
| Description | The Suuberg Lab at Brown University is focused on developing modeling tools for examining vapor intrusion, on the thermodynamics of mixtures of high molecular weight organic compounds and on fire safety. | |
CAS No. |
13252-13-6 | |
| Record name | 2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13252-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GenX | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013252136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluoro-2-methyl-3-oxahexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70880215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.928 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Perfluoro(2-propoxypropionic) acid, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8C5T5N5HN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Hexanamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]-](/img/structure/B80590.png)










